1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate

Description

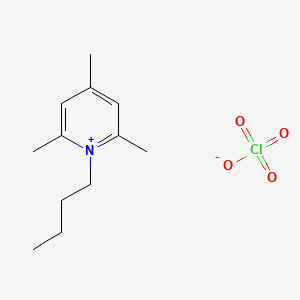

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium salt featuring a pyridinium cation substituted with a butyl group at the 1-position and methyl groups at the 2-, 4-, and 6-positions. The perchlorate anion (ClO₄⁻) serves as the counterion. This compound is notable for its high solubility in polar solvents and stability under ambient conditions, characteristics shared with other perchlorate salts . Its structural complexity, conferred by the bulky organic cation, distinguishes it from simpler perchlorates like ammonium or sodium perchlorate. Potential applications include use in ionic liquids, explosives, or as a catalyst in organic synthesis, though specific industrial uses are less documented compared to inorganic perchlorates .

Properties

Molecular Formula |

C12H20ClNO4 |

|---|---|

Molecular Weight |

277.74 g/mol |

IUPAC Name |

1-butyl-2,4,6-trimethylpyridin-1-ium;perchlorate |

InChI |

InChI=1S/C12H20N.ClHO4/c1-5-6-7-13-11(3)8-10(2)9-12(13)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

WJTMBDVEXHAUAI-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+]1=C(C=C(C=C1C)C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves several steps. One common method includes the reaction of 2,4,6-trimethylpyridine with butyl chloride in the presence of a base to form 1-butyl-2,4,6-trimethylpyridinium chloride. This intermediate is then reacted with perchloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Solubility: The organic pyridinium cation enhances solubility in non-aqueous solvents compared to inorganic perchlorates, which dominate in aqueous systems .

- Reactivity : The steric hindrance from the butyl and methyl groups reduces nucleophilic substitution reactivity, unlike ammonium perchlorate, which readily participates in redox reactions .

- Toxicity: Like other perchlorates, this compound likely disrupts iodide uptake in the thyroid due to ClO₄⁻’s ionic similarity to iodide (I⁻) . However, its organic cation may influence bioavailability compared to inorganic salts .

Analytical and Environmental Behavior

- Detection : Advanced techniques like HPLC/ESI/MS (as outlined in EPA Method 6850) are required to distinguish it from structurally similar compounds, such as periodate or chlorate, due to overlapping chromatographic retention times .

- Environmental Persistence: The compound’s non-volatile nature and high solubility mirror trends in inorganic perchlorates, facilitating groundwater contamination . Remediation strategies (e.g., ion exchange, bioremediation) effective for NH₄ClO₄ may apply but require validation for organic perchlorates .

Health and Regulatory Considerations

- Thyroid Disruption : Perchlorate’s inhibition of sodium-iodide symporters (NIS) is well-documented . While this compound shares this mechanism, its larger cation may reduce membrane permeability compared to NH₄ClO₄ .

- Regulatory Status : The U.S. EPA’s provisional cleanup goal for perchlorate (24.5 µg/L) applies broadly, but specific guidelines for organic perchlorates remain underdeveloped .

Biological Activity

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N + ClO4 −

- Molecular Weight : 243.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. As a cationic compound, it can disrupt membrane integrity and influence cellular signaling pathways. It is hypothesized that this compound may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer effects through the induction of apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of mitochondrial pathways.

-

Neuroprotective Effects :

- Some studies suggest that it may have neuroprotective properties, potentially mitigating oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various pyridinium compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its effectiveness as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that pre-treatment with the compound significantly reduced cell death compared to controls .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methylpyridinium Chloride | Structure | Antimicrobial |

| 1-Octylpyridinium Bromide | Structure | Anticancer |

| 1-Dodecylpyridinium Iodide | Structure | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.